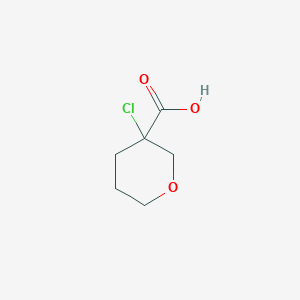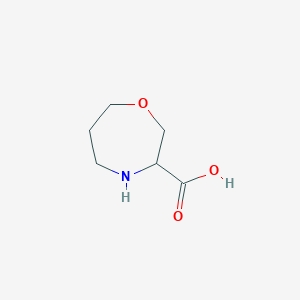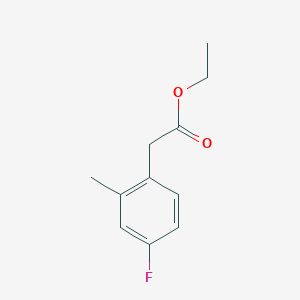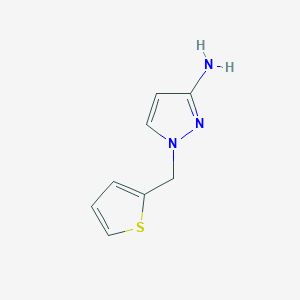
3-Chlorooxane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorooxane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes a chlorine atom attached to an oxane ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorooxane-3-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form the carboxylic acid.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO₂) followed by acid hydrolysis to produce carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the hydrolysis of nitriles. These methods are chosen for their efficiency and cost-effectiveness in producing high yields of the desired compound.
Análisis De Reacciones Químicas
3-Chlorooxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The chlorine atom in the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include thionyl chloride (SOCl₂) for substitution reactions and strong acids or bases for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Chlorooxane-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chlorooxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes . The chlorine atom in the oxane ring can also affect the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
3-Chlorooxane-3-carboxylic acid can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . While these compounds share the carboxyl functional group, this compound is unique due to the presence of the chlorine atom and the oxane ring, which confer distinct chemical properties and reactivity .
List of Similar Compounds
Acetic Acid (Ethanoic Acid): CH₃COOH
Propionic Acid (Propanoic Acid): CH₃CH₂COOH
Butyric Acid (Butanoic Acid): CH₃(CH₂)₂COOH
Lactic Acid (2-Hydroxypropanoic Acid): CH₃CH(OH)COOH
Oxalic Acid (Ethanedioic Acid): HO₂CCO₂H
Propiedades
Fórmula molecular |
C6H9ClO3 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
3-chlorooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H9ClO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4H2,(H,8,9) |
Clave InChI |
OZEBFLWNIRDOMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)

![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)



![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)

